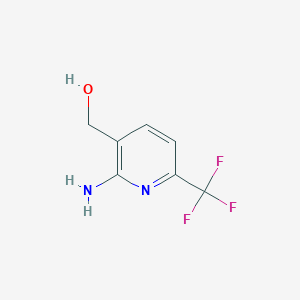

2-Amino-6-(trifluoromethyl)pyridine-3-methanol

Description

Properties

IUPAC Name |

[2-amino-6-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)5-2-1-4(3-13)6(11)12-5/h1-2,13H,3H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQSKFWEGPKVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CO)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical properties of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol

Whitepaper: Structural Causality and Synthetic Utility of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol in Agrochemical Design

Executive Summary & Pharmacophore Architecture

In the landscape of modern agrochemical and pharmaceutical development, the strategic fluorination of heterocycles is a cornerstone of drug design. 2-Amino-6-(trifluoromethyl)pyridine-3-methanol serves as a highly specialized, polyfunctional intermediate. As a Senior Application Scientist, it is critical to look beyond the basic structure and understand the profound electronic push-pull dynamics at play.

The core features a strongly electron-withdrawing trifluoromethyl (

Quantitative Chemical Profiling

To facilitate process scaling and hazard assessment, the core quantitative properties of the molecule and its immediate precursor are established below.

| Property | Value & Structural Implication |

| Systematic Name | [2-Amino-6-(trifluoromethyl)pyridin-3-yl]methanol |

| Molecular Formula | |

| Molar Mass | 206.14 g/mol |

| H-Bond Profile | 3 Donors (Amine, Hydroxyl); 4 Acceptors (Pyridine N, F, O) |

| Lipophilicity (predicted) | High; driven by the C-6 |

| Key Precursor CAS | 34486-24-3 (2-Amino-6-(trifluoromethyl)pyridine) |

Targeted Transformation: The Selective Oxidation Pathway

A critical juncture in utilizing this molecule is the oxidation of its primary alcohol to a carboxaldehyde. This creates an electrophilic hub for subsequent cyclization or cross-coupling reactions. However, standard harsh oxidants (like Jones Reagent or

According to established protocols in European patent filings for herbicidal compounds , optimal conversion is achieved using active Manganese Dioxide (

Caption: Synthetic oxidation workflow from pyridine methanol to herbicidal precursors.

Self-Validating Experimental Protocol: Oxidation

To ensure high fidelity and reproducibility, this protocol integrates real-time self-validation loops, moving away from "blind" synthesis toward causality-driven execution.

Step 1: Substrate Solubilization

-

Action: Dissolve 0.190 g of 2-amino-6-(trifluoromethyl)pyridine-3-methanol in 10 mL of anhydrous chloroform (

). -

Causality: Chloroform provides a highly polar yet non-nucleophilic environment. It fully solubilizes the fluorinated pyridine core without competing for the active binding sites on the

solid lattice.

Step 2: Oxidant Addition

-

Action: Add 0.348 g of activated Manganese Dioxide (

) to the solution. -

Causality: Using a vast stoichiometric excess of

is required because the reaction occurs entirely at the solid-liquid interface. The active sites are consumed quickly; excess ensures complete driving force without increasing reaction temperature.

Step 3: Kinetic Agitation & In-Process Validation

-

Action: Stir the heterogeneous mixture at ambient temperature (20-25°C) for 3 hours.

-

Self-Validation (TLC): Monitor via Thin-Layer Chromatography (Hexane/EtOAc 1:1). The protocol is validated to move forward only when the polar starting material spot (

) is completely exhausted and replaced by a higher-running product spot (

Step 4: Product Isolation & Quality Control

-

Action: Filter the insoluble manganese salts through a Celite pad. Wash the filter cake thoroughly with ethyl acetate to recover any adsorbed product. Evaporate the combined filtrate under reduced pressure to yield a colorless solid.

-

Self-Validation (NMR): Analyze the crude solid via

NMR. A successful system validation is confirmed by the complete disappearance of the aliphatic

Agrochemical Integration & Mode of Action

Once functionalized, derivatives of this molecule are aggressively utilized in herbicidal formulations. The

Caption: Herbicidal mode of action driven by the CF3-pyridine lipophilic pharmacophore.

Conclusion

2-Amino-6-(trifluoromethyl)pyridine-3-methanol is far more than a simple laboratory reagent; it is a meticulously balanced pharmacophore precursor. By understanding the electronic interplay of its substituents and employing carefully controlled, self-validating synthetic protocols, researchers can reliably leverage this molecule to synthesize the next generation of high-efficacy agrochemicals and targeted therapeutics.

References

- "HERBICIDAL COUMPOUNDS - Patent 2265120", European Patent Office.

The Ascendant Trajectory of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol Derivatives in Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of the 2-Amino-6-(trifluoromethyl)pyridine-3-methanol Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacological properties is a perpetual endeavor. The 2-amino-6-(trifluoromethyl)pyridine-3-methanol core has emerged as a privileged structure, garnering significant attention for its potential to yield a new generation of therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic promise of its derivatives, underpinned by insights into their mechanism of action and structure-activity relationships (SAR).

The strategic incorporation of a trifluoromethyl (CF3) group at the 6-position of the pyridine ring is a key design element. The CF3 group is a bioisostere for a methyl group but possesses unique electronic properties, including high electronegativity and metabolic stability.[1][2] These characteristics can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by enhancing membrane permeability, increasing binding affinity to target proteins, and blocking metabolic degradation pathways.[1][2] The presence of the amino group at the 2-position and a methanol substituent at the 3-position provides crucial handles for synthetic diversification, allowing for the exploration of a wide chemical space to optimize therapeutic efficacy and selectivity.

This guide will delve into the burgeoning potential of these derivatives, with a particular focus on their applications in oncology, and provide detailed experimental protocols to empower researchers in this exciting field.

The Pivotal Role in Oncology: Targeting Key Signaling Pathways

Derivatives of the 2-amino-6-(trifluoromethyl)pyridine scaffold have demonstrated significant promise as modulators of critical signaling pathways implicated in cancer progression. Notably, the structural motif is present in molecules designed to inhibit protein kinases, which are central to cell growth, differentiation, and survival.

One prominent example is the mTOR (mammalian target of rapamycin) signaling pathway, a master regulator of cell metabolism and growth that is frequently dysregulated in cancer. The discovery of Torin2 , a potent and selective mTOR inhibitor, underscores the potential of this scaffold.[3] Torin2 incorporates a 6-aminopyridin-3-yl moiety, highlighting the importance of this structural feature for achieving high affinity and selectivity.[3] While not a direct derivative of the "-3-methanol" core, the success of Torin2 provides a strong rationale for exploring this chemical space for novel mTOR inhibitors.

Furthermore, the 2-aminopyridine scaffold has been successfully utilized in the development of inhibitors for other crucial cancer targets, such as the Kinase Insert Domain-containing Receptor (KDR), a key mediator of angiogenesis.

The logical framework for the therapeutic potential of these derivatives in oncology can be visualized as follows:

Caption: Logical flow from core scaffold properties to therapeutic outcomes.

Synthesis of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol Derivatives: A General Workflow

The synthesis of derivatives based on the 2-amino-6-(trifluoromethyl)pyridine-3-methanol core typically involves a multi-step process. A generalized synthetic workflow is presented below, which can be adapted based on the desired final compound. 2-Amino-6-(trifluoromethyl)pyridine serves as a versatile starting material for these syntheses.[4][5]

Caption: Generalized synthetic workflow for derivatives.

Detailed Experimental Protocol: Synthesis of a Hypothetical Derivative

This protocol outlines a plausible, non-validated synthetic route to a hypothetical ether derivative, illustrating the key chemical transformations.

Step 1: Synthesis of (2-Amino-6-(trifluoromethyl)pyridin-3-yl)methanol

-

Formylation: To a solution of 2-amino-6-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent (e.g., trifluoroacetic acid), add hexamethylenetetramine (HMTA) (1.2 eq).

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with an aqueous acid solution (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-6-(trifluoromethyl)nicotinaldehyde.

-

Reduction: Dissolve the resulting aldehyde in a suitable solvent (e.g., methanol) and cool to 0°C.

-

Add a reducing agent (e.g., sodium borohydride) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain (2-amino-6-(trifluoromethyl)pyridin-3-yl)methanol.

Step 2: Synthesis of a Hypothetical Ether Derivative

-

To a solution of (2-amino-6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere, add a base (e.g., sodium hydride) (1.1 eq) at 0°C.

-

Stir the mixture for 30 minutes.

-

Add the desired alkyl or aryl halide (e.g., benzyl bromide) (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired ether derivative.

Biological Evaluation: A Framework for Assessing Therapeutic Potential

The therapeutic potential of newly synthesized derivatives must be rigorously assessed through a battery of in vitro and in vivo assays.

In Vitro Assays

| Assay Type | Purpose | Key Parameters Measured |

| Kinase Inhibition Assays | To determine the inhibitory activity against specific protein kinases (e.g., mTOR, KDR). | IC50 or Ki values. |

| Cell Proliferation Assays | To assess the cytostatic or cytotoxic effects on cancer cell lines. | GI50 or IC50 values. |

| Cell Cycle Analysis | To determine the effect of the compound on cell cycle progression. | Percentage of cells in G1, S, and G2/M phases. |

| Apoptosis Assays | To investigate the induction of programmed cell death. | Annexin V staining, caspase activation. |

| Metabolic Stability Assays | To evaluate the compound's stability in the presence of liver microsomes. | Half-life (t1/2), intrinsic clearance. |

In Vivo Models

Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy and pharmacokinetic properties in a whole-animal system.

| Model Type | Purpose | Key Parameters Measured |

| Xenograft Models | To assess the anti-tumor efficacy in mice bearing human cancer cell lines. | Tumor growth inhibition (TGI). |

| Pharmacokinetic Studies | To determine the absorption, distribution, metabolism, and excretion (ADME) profile. | Cmax, Tmax, AUC, bioavailability. |

Structure-Activity Relationship (SAR) and Future Directions

Systematic modification of the 2-amino-6-(trifluoromethyl)pyridine-3-methanol scaffold is crucial for elucidating the structure-activity relationship and optimizing for potency, selectivity, and drug-like properties. Key areas for derivatization include:

-

The Methanol Group: Esterification, etherification, or conversion to other functional groups can modulate solubility, lipophilicity, and target engagement.

-

The Amino Group: Acylation, alkylation, or incorporation into heterocyclic systems can influence binding interactions and pharmacokinetic properties.

-

The Pyridine Ring: Introduction of additional substituents on the pyridine ring can fine-tune the electronic properties and steric profile of the molecule.

The continued exploration of this versatile scaffold holds immense promise for the discovery of novel therapeutics. Future research should focus on synthesizing diverse libraries of derivatives and employing a combination of in silico modeling, high-throughput screening, and traditional medicinal chemistry approaches to identify lead compounds with superior efficacy and safety profiles. The development of derivatives as ATR kinase inhibitors, as suggested by patent literature, also represents a promising avenue for future investigation.[6]

Conclusion

The 2-amino-6-(trifluoromethyl)pyridine-3-methanol scaffold represents a fertile ground for the discovery of innovative therapeutic agents. Its inherent structural features, particularly the strategically placed trifluoromethyl group, provide a solid foundation for developing molecules with enhanced pharmacological properties. While the exploration of its derivatives is still in its nascent stages, the foundational knowledge of the broader class of 2-amino-6-(trifluoromethyl)pyridine compounds provides a strong impetus for continued research and development. The methodologies and insights presented in this guide are intended to serve as a valuable resource for scientists dedicated to advancing the frontiers of drug discovery.

References

- Radiolabelled derivatives of a 2-amino-6-fluoro-n-[5-fluoro-pyridin-3-yl]- pyrazolo[1,5-a]pyrimidin-3-carboxamide compound useful as atr kinase inhibitor, the preparation of said compound and different solid forms thereof.

-

PubChem. 2-Amino-6-(trifluoromethyl)pyridine. (URL: [Link])

- Tsuchiya, K., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 168-179.

- Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PMC.

- Shankar, B. R., et al. (2021). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues.

- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC.

- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

- A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry. Benchchem.

-

Amino six-membered ring derivatives and their application in medicine - Patent CN-105037367-A. PubChem. (URL: [Link])

- European Journal of Medicinal Chemistry. UPCommons.

- United States Patent. Googleapis.com.

- SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. ResearchGate.

-

Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][7]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480.

-

[2-(Trifluoromethyl)pyridin-3-yl]methanol. PubChem. (URL: [Link])

- Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. ResearchGate.

- Gillis, E. P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. nbinno.com [nbinno.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. WO2015187451A1 - Radiolabelled derivatives of a 2-amino-6-fluoro-n-[5-fluoro-pyridin-3-yl]- pyrazolo[1,5-a]pyrimidin-3-carboxamide compound useful as atr kinase inhibitor, the preparation of said compound and different solid forms thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Literature review of trifluoromethylated pyridine building blocks

An In-depth Technical Guide to Trifluoromethylated Pyridine Building Blocks

Abstract

Trifluoromethylated pyridine scaffolds are cornerstones in modern medicinal and agrochemical chemistry. The strategic incorporation of the trifluoromethyl (–CF3) group onto the pyridine ring profoundly alters the molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of these vital building blocks. We will delve into the principal synthetic strategies, including direct C-H trifluoromethylation, ring-forming cyclization reactions, and the functionalization of pre-functionalized pyridines. Furthermore, this guide explores the quantifiable impact of the –CF3 group on key drug-like properties and showcases its application in successful pharmaceutical and agrochemical agents. Detailed experimental protocols for key synthetic transformations are provided to bridge theory with practice.

Introduction: The Strategic Importance of Trifluoromethylated Pyridines in Modern Chemistry

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents. Its nitrogen atom can act as a hydrogen bond acceptor and provides a handle for modulating solubility and pKa. When combined with a trifluoromethyl (CF3) group, the resulting structure offers a powerful tool for molecular design.[1][2] The CF3 group is one of the most impactful substituents in medicinal chemistry due to its unique electronic and steric properties.[1]

The benefits of incorporating a CF3 group onto a pyridine scaffold include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can block common metabolic pathways, increase a drug's half-life, and improve its pharmacokinetic profile.[1][3]

-

Increased Lipophilicity: The CF3 group significantly increases the lipophilicity (logP) of a molecule, which can improve its ability to cross cell membranes and enhance its penetration into target tissues.[1][3] This property is crucial for reaching intracellular targets or crossing the blood-brain barrier.

-

Modulation of Basicity (pKa): As a potent electron-withdrawing group, the CF3 moiety reduces the electron density of the pyridine ring, thereby lowering the basicity of the ring nitrogen.[1] This decrease in pKa means the pyridine is less likely to be protonated at physiological pH, which can be critical for optimizing receptor interactions and reducing off-target effects.[1]

-

Improved Binding Affinity: The unique stereoelectronic properties of the CF3 group can lead to favorable interactions with protein targets, such as dipole-dipole or orthogonal multipolar interactions, enhancing binding affinity and potency.[3]

These combined effects have made trifluoromethylpyridines indispensable building blocks in the development of treatments for a wide range of diseases, as well as in the creation of advanced agrochemicals.[3][4]

Synthetic Strategies for Trifluoromethylated Pyridine Building Blocks

The synthesis of trifluoromethylated pyridines can be broadly categorized into three main approaches: the direct introduction of a CF3 group onto a pre-formed pyridine ring, the construction of the pyridine ring from a CF3-containing precursor, and the chemical modification of existing trifluoromethylated pyridines.

Direct C-H Trifluoromethylation of Pyridines

Direct C-H functionalization is an atom-economical and highly desirable strategy. Recent years have seen significant advances in the direct trifluoromethylation of pyridines, which can proceed through radical, nucleophilic, or electrophilic pathways.

-

Radical Trifluoromethylation: This is a common approach where a trifluoromethyl radical (•CF3) is generated from a suitable precursor and adds to the pyridine ring. Reagents like trifluoroacetic acid (TFA), triflyl chloride, and Togni's or Langlois' reagents are often used in combination with a radical initiator, which can be a metal catalyst, an oxidant, or light (photoredox catalysis).[5][6] While powerful, these methods can sometimes suffer from a lack of regioselectivity.[7]

-

Nucleophilic Trifluoromethylation: This strategy often involves activating the pyridine ring to make it more susceptible to nucleophilic attack. One effective method is the formation of N-methylpyridinium salts, which can then be treated with a nucleophilic CF3 source like Ruppert-Prakash reagent (TMSCF3) or even trifluoroacetic acid under specific conditions.[7] This approach can offer excellent regioselectivity, often favoring the C2 position.[7]

-

Electrophilic Trifluoromethylation: In this method, an "electrophilic" trifluoromethylating reagent is used. These reactions can be effective for electron-rich pyridones and related N-heteroarenes.[5] A notable example involves the light-promoted reaction of pyridones with Langlois' reagent (sodium triflinate), which proceeds without the need for a photocatalyst or oxidant.[5] Another approach involves the nucleophilic activation of the pyridine ring through hydrosilylation, followed by reaction with an electrophilic CF3 source.[8]

dot

Caption: Major pathways for direct C-H trifluoromethylation of pyridines.

Ring Construction Strategies

An alternative to direct trifluoromethylation is to build the pyridine ring using precursors that already contain the CF3 group. This approach offers excellent control over the final substitution pattern.

-

[2+2+2] Cycloaddition Reactions: This powerful method involves the transition metal-catalyzed cyclotrimerization of alkynes and nitriles.[9] Cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with various nitriles provides a highly regioselective and efficient route to α-trifluoromethylated pyridines.[10][11] This strategy is valued for its high atom economy and ability to assemble complex pyridine structures from simple starting materials.[10]

-

Cyclocondensation Reactions: These are classical methods for heterocycle synthesis. For example, the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone provides modular access to 4,6-bis(trifluoromethyl)pyridines.[12] Various cyclocondensation reactions using trifluoromethyl-containing building blocks have been reported and are a mainstay for industrial production.[4]

Synthesis from Pre-functionalized Pyridines

This category includes well-established industrial methods and other classical transformations.

-

Halogen Exchange (HALEX) Reactions: A historically significant and industrially practiced method involves the fluorination of trichloromethylpyridines.[4] This is typically achieved by treating a (trichloromethyl)pyridine with hydrogen fluoride (HF) in the presence of a catalyst, such as iron(II) chloride or fluoride, often under high temperatures and pressures.[13] This method is suitable for large-scale synthesis but may require harsh conditions.[13]

-

Cross-Coupling and Substitution Reactions: Trifluoromethylated pyridines can be synthesized from halogenated pyridines via transition-metal-catalyzed cross-coupling reactions with a trifluoromethylating agent (e.g., trifluoromethyl copper).[4] Additionally, Sandmeyer-type reactions, which convert aminopyridines into halogenated pyridines via diazonium salts, can be adapted for trifluoromethylation.[8]

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of a CF3 group has a predictable and profound impact on the molecular properties critical for drug development. These changes can be leveraged to overcome common challenges in medicinal chemistry, such as poor metabolic stability and low bioavailability.[1]

dot

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. orgsyn.org [orgsyn.org]

- 13. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

The Strategic Utility of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol in Modern Medicinal Chemistry

Scientific Rationale: The Trifluoromethylpyridine Revolution

In the contemporary landscape of pharmaceutical discovery, the continuous innovation of novel chemical building blocks is the primary driver of therapeutic breakthroughs. Among these, fluorinated heterocycles—specifically trifluoromethylpyridines—have cemented their status as indispensable tools for medicinal chemists[1].

The compound 2-Amino-6-(trifluoromethyl)pyridine-3-methanol represents a highly privileged, multifunctional scaffold. It effectively merges three orthogonal functional groups onto a single heteroaromatic ring: an electron-withdrawing metabolic shield (C6-CF₃), an ATP-mimetic hinge-binding element (C2-NH₂), and a versatile vector for synthetic diversification (C3-CH₂OH).

Incorporating a trifluoromethyl (-CF₃) group into this specific geometry confers profound pharmacological advantages. It radically alters the electronic landscape of the pyridine core, increasing systemic lipophilicity while improving metabolic stability by blocking cytochrome P450-mediated oxidative hotspots[1][2]. Consequently, derivatives of this intermediate have shown immense potential, particularly in the rapid development of selective kinase inhibitors for oncology and advanced antimicrobial agents[1].

Physicochemical Profiling & Pharmacophore Dynamics

To utilize this intermediate effectively, researchers must understand how its functional groups act in concert to manipulate the molecule’s physicochemical space. The strong electron-withdrawing effect of the C6-CF₃ group pulls electron density away from the pyridine ring[2]. This causes a drastic attenuation of the basicity (pKa) of both the pyridine nitrogen and the C2-amino group.

In drug design, lowering the pKa of a basic amine is a widely utilized tactic to minimize unwanted off-target binding, particularly the dangerous hERG potassium channel liabilities associated with strong bases.

Table 1: Calculated Physicochemical Profile and Drug Design Implications

| Physicochemical Property | Value | Causality / Implication in Drug Design |

| Molecular Weight (MW) | 192.14 g/mol | Highly fragment-like (Rule of 3 compliant), providing an optimal starting point for hit-to-lead chemical expansion. |

| cLogP (Estimated) | 1.8 – 2.1 | Enhanced lipophilicity driven by the -CF₃ group[2], perfectly balancing the polarity of the adjacent amine and hydroxyl groups. |

| Topological Polar Surface Area | ~59.1 Ų | Falls within the optimal range (< 90 Ų) for membrane permeability and passive transport across lipid bilayers, including the blood-brain barrier. |

| Pyridine Nitrogen pKa | < 3.0 | Attenuated basicity drastically reduces protonation at physiological pH (7.4), enhancing oral bioavailability and mitigating hERG toxicity risks. |

| C2-Amine Interaction | H-Bond Donor | Acts as a critical bi-directional hydrogen bond donor/acceptor, essential for engaging the backbone amides of kinase hinge regions. |

Mechanistic Target Engagement Workflows

When translating 2-Amino-6-(trifluoromethyl)pyridine-3-methanol into an Active Pharmaceutical Ingredient (API), each functional moiety plays a highly specific role. The C2-amine is rarely modified directly into bulky groups because its primary role in oncology targets is to mimic the adenine ring of ATP, docking deeply into the kinase hinge region. The C3-hydroxymethyl group, however, serves as the primary synthetic vector.

Figure 1: Pharmacophore mapping and functional attributes of the trifluoromethylpyridine core.

Advanced Synthetic Functionalization Protocols

To expand the C3-methanol vector into complex pharmacophores, the primary alcohol must often be oxidized to an aldehyde to undergo reductive amination or Grignard addition. However, the oxidation must be handled with precision to avoid over-oxidation or side-reactions at the amine.

Workflow: Controlled Oxidation of the C3-Methanol Vector

Figure 2: Step-by-step synthetic workflow for the derivation of the C3-methanol group.

Step 1: Protection of the C2-Amine

Causality: Even though the trifluoromethyl group heavily attenuates the nucleophilicity of the C2-amine via inductive electron withdrawal[2], electrophilic oxidative reagents can still trigger unwanted N-oxidation. We enforce an orthogonal Boc-protection step to guarantee the amine remains completely shielded during C3-derivatization.

Protocol (Self-Validating):

-

Dissolve 1.0 equivalent of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

-

Add 2.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).

-

Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The primary amine conversion to a di-Boc protected species will exhibit a distinct upward shift in Rf value.

-

Evaporate THF, dissolve the crude in Dichloromethane (DCM), and wash with 0.1 M HCl to selectively remove DMAP. Dry the organic layer over MgSO₄.

Step 2: Buffered Dess-Martin Oxidation of C3-Methanol

Causality: The Dess-Martin Periodinane (DMP) oxidation is strictly favored over Jones or Swern conditions. DMP acts under uniquely mild conditions at room temperature and explicitly prevents the over-oxidation of primary alcohols to carboxylic acids[3][4]. Furthermore, we utilize a pyridine-buffered protocol. Why? DMP generates two equivalents of acetic acid as a reaction byproduct[3]. If unbuffered, this acidic environment will catalyze the premature deprotection of the Boc-group.

Protocol (Self-Validating):

-

Dissolve the protected intermediate (1.0 eq) in anhydrous DCM at 0 °C.

-

Add anhydrous pyridine (5.0 eq) to act as an in-situ acid scavenger.

-

Portion-wise, add Dess-Martin Periodinane (1.5 eq)[4]. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Validation Check: Remove a 10 µL aliquot and quench with NaHCO₃/Na₂S₂O₃. Spot on TLC against starting material; an active aldehyde will stain positively (yellow) with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain.

-

Workup: Quench the bulk reaction rigorously with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Mechanistic Rationale: The Na₂S₂O₃ selectively reduces unreacted, potentially explosive hypervalent iodine species into water-soluble iodinane waste, while the NaHCO₃ neutralizes the liberated acetic acid, protecting the final aldehyde product from degradation.

-

-

Extract with DCM, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the highly reactive C3-aldehyde intermediate, ready for downstream reductive amination.

Pharmacokinetic (ADME) Conclusion

By deploying 2-Amino-6-(trifluoromethyl)pyridine-3-methanol as the foundational block, scientists embed metabolic durability into the API from step zero. The C6-CF₃ moiety acts not just as a static feature, but as a pharmacokinetic shield, deflecting rapid hepatic clearance and drastically extending the biological half-life of the resulting therapeutic[1][2]. Paired with the highly controlled synthetic workflows outlined above, this scaffold continues to be a premium asset for generating the next generation of highly potent, orally bioavailable target-specific therapies.

References

1.[1] NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Available at: 2.[2] National Institutes of Health (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: 3.[3] Wikipedia. Dess–Martin oxidation. Available at: 4.[4] University of Pittsburgh (Wipf Group). Alcohol Oxidations. Available at:

Sources

Application Note: Strategic Cyclization of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol for the Synthesis of Fused Heterocyclic Systems

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the cyclization of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to its unique combination of reactive functionalities. The presence of an ortho-positioned amino and methanol group facilitates intramolecular cyclization to form valuable fused heterocyclic scaffolds, while the trifluoromethyl (CF₃) group often enhances metabolic stability and binding affinity of the final compounds.[1][2] This document explores the underlying mechanistic principles, offers strategic guidance for experimental design, and presents a detailed, step-by-step protocol for the synthesis of pyrido[2,3-d]pyrimidine derivatives, a class of compounds with significant therapeutic potential.[3][4]

Introduction: The Strategic Value of the Substrate

2-Amino-6-(trifluoromethyl)pyridine-3-methanol is a highly functionalized pyridine derivative. Its synthetic utility is rooted in three key structural features:

-

The 2-Aminopyridine Moiety: This classic "binucleophilic" system, possessing both an exocyclic and an endocylcic nitrogen atom, is a cornerstone for the synthesis of a wide array of fused N-heterocycles.[5] It readily reacts with various electrophiles to construct fused pyrimidine, imidazole, or triazine rings.[6][7]

-

The 3-Methanol Group: Positioned ortho to the amino group, this primary alcohol can act as a nucleophile, be oxidized to an aldehyde for subsequent condensation, or be converted into a leaving group to facilitate intramolecular cyclization.

-

The 6-Trifluoromethyl Group: The electron-withdrawing nature of the CF₃ group modulates the reactivity of the pyridine ring and the basicity of the amino group. In a pharmaceutical context, the CF₃ moiety is a well-established bioisostere for a methyl group that can significantly improve a molecule's pharmacokinetic profile by increasing lipophilicity and blocking metabolic oxidation.[8]

The strategic arrangement of these groups enables access to complex molecular architectures, particularly the pyrido[2,3-d]pyrimidine scaffold, which is found in numerous kinase inhibitors and other therapeutic agents.[4][9]

Mechanistic Principles & Strategic Pathways

The dual nucleophilicity of the 2-amino and 3-methanol groups allows for several distinct cyclization strategies. The choice of reaction partner and conditions dictates the final heterocyclic core.

Figure 1: Key cyclization strategies for 2-Amino-6-(trifluoromethyl)pyridine-3-methanol.

The most common and reliable approach involves the annulation of a pyrimidine ring onto the pyridine core, leveraging the reactivity of the 2-amino group. This is often achieved through condensation with a 1,3-dielectrophile or its equivalent.

The Gould-Jacobs Reaction Pathway

A classic strategy for forming the pyrido[2,3-d]pyrimidin-4-one core is the Gould-Jacobs reaction. This involves two key steps:

-

Initial Condensation: The 2-amino group reacts with a β-ketoester, such as ethyl acetoacetate, to form an enamine intermediate.

-

Thermal Cyclization: Upon heating, the enamine undergoes an intramolecular cyclization via attack of the endocyclic pyridine nitrogen onto the ester carbonyl, followed by elimination of ethanol to yield the fused aromatic system.

Figure 2: Simplified workflow for the Gould-Jacobs cyclization pathway.

This method is robust and generally high-yielding, making it an excellent choice for synthesizing libraries of substituted pyridopyrimidinones. The hydroxymethyl group at the 3-position of the starting material is carried through the reaction and remains on the final product, offering a handle for further functionalization.

Detailed Experimental Protocol: Synthesis of 7-(Hydroxymethyl)-2-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one

This protocol details the synthesis of a model pyrido[2,3-d]pyrimidin-4-one derivative via a Gould-Jacobs type reaction.

Principle: The 2-amino group of the starting material undergoes condensation with ethyl acetoacetate, followed by a high-temperature intramolecular cyclization to yield the target fused heterocycle. This procedure is adapted from established methods for related 2-aminopyridine derivatives.[10][11]

Reagents and Equipment

| Reagent/Material | Grade | Supplier Example | Notes |

| 2-Amino-6-(trifluoromethyl)pyridine-3-methanol | >97% | Sigma-Aldrich | Starting material. Handle with care.[12] |

| Ethyl acetoacetate | ReagentPlus®, ≥99% | Sigma-Aldrich | Reactant. |

| Dowtherm™ A | - | Sigma-Aldrich | High-boiling solvent for cyclization (B.P. ~257 °C). |

| Ethanol (EtOH) | Anhydrous | Fisher Scientific | For recrystallization. |

| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific | For washing solid product. |

| Round-bottom flask (100 mL) | - | - | |

| Dean-Stark trap and Condenser | - | - | For azeotropic removal of water (optional, but recommended). |

| Heating mantle with temperature controller | - | - | Required for high-temperature cyclization. |

| Magnetic stirrer and stir bars | - | - | |

| Standard glassware for workup and purification | - | - | Beakers, funnels, filtration apparatus, etc. |

Step-by-Step Procedure

Step 1: Condensation to Form Enamine Intermediate

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-6-(trifluoromethyl)pyridine-3-methanol (1.92 g, 10.0 mmol).

-

Add ethyl acetoacetate (1.43 g, 1.51 mL, 11.0 mmol, 1.1 equivalents).

-

Optional: If azeotropic removal of water is desired, add toluene (20 mL) and fit the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to reflux and continue until no more water is collected in the trap (approx. 2-4 hours). Then, remove the toluene under reduced pressure.

-

Alternative (Solvent-free): Gently heat the mixture of the starting material and ethyl acetoacetate to 100-120 °C for 1-2 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting amine.

Step 2: High-Temperature Cyclization

-

To the crude enamine intermediate from Step 1, add Dowtherm™ A (20 mL).

-

Equip the flask with a reflux condenser and a temperature probe.

-

Heat the mixture with vigorous stirring to 240-250 °C. CAUTION: This step must be performed in a well-ventilated fume hood. High temperatures are required.

-

Maintain this temperature for 30-60 minutes. The reaction progress can be monitored by taking small aliquots (carefully!) and analyzing by TLC or LC-MS. The product often begins to precipitate from the hot solution.

-

After the reaction is complete, turn off the heat and allow the mixture to cool to below 100 °C.

Step 3: Workup and Purification

-

While still warm, cautiously add hexane or toluene (40-50 mL) to the reaction mixture to dilute the Dowtherm A and fully precipitate the product.

-

Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with diethyl ether or hexane (3 x 20 mL) to remove residual Dowtherm A.

-

Air-dry the crude product.

-

For further purification, the solid can be recrystallized from a suitable solvent such as ethanol, isopropanol, or a mixture of DMF and water.

Expected Characterization

-

¹H NMR: Expect to see the disappearance of the broad NH₂ signal and the appearance of a new singlet for the methyl group (around 2.5 ppm) and an NH proton (broad singlet, >10 ppm). The signals for the pyridine and hydroxymethyl protons will also be present, shifted accordingly.

-

Mass Spec (ESI+): Calculated for C₁₀H₈F₃N₃O₂ [M+H]⁺: 276.06. Found: 276.1.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield of Product | Incomplete formation of the enamine intermediate. Incomplete cyclization. | Ensure complete removal of water in Step 1, either by azeotropic distillation or by increasing reaction time/temperature. Increase cyclization time or temperature (up to 255 °C). |

| Dark, Tarry Product | Decomposition at high temperature. | Lower the cyclization temperature slightly and increase the reaction time. Ensure the atmosphere is inert (e.g., under N₂ or Ar). |

| Contamination with Dowtherm A | Insufficient washing of the crude product. | Increase the volume and number of washes with hexane or ether. Consider triturating the crude solid with the wash solvent before filtration. |

| Formation of Side Products | Self-condensation of ethyl acetoacetate. Alternative cyclization pathways. | Use a smaller excess of ethyl acetoacetate (e.g., 1.05 eq). Carefully control the cyclization temperature. |

Safety Precautions

-

2-Amino-6-(trifluoromethyl)pyridine-3-methanol: May cause skin and serious eye irritation. May cause respiratory irritation. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[13]

-

High-Temperature Operations: The cyclization step involves temperatures exceeding 240 °C. Use a heating mantle with a reliable temperature controller. Ensure the setup is secure and located in a fume hood away from flammable materials.

-

Dowtherm A: This heat transfer fluid has a low vapor pressure but can cause irritation upon contact or inhalation of mists. Handle exclusively in a fume hood.

References

-

An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. SCIRP. [Link]

-

Synthesis of Some New Fused Pyridines and Prediction their Biological Activity via PASS INET. Natural Sciences Publishing. [Link]

-

Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC, National Center for Biotechnology Information. [Link]

-

Synthesis of fused pyridines in the presence of thiamine hydrochloride as an efficient and reusable catalyst in aqueous conditions. New Journal of Chemistry (RSC Publishing). [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

-

Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC, National Center for Biotechnology Information. [Link]

-

Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

-

Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC, National Center for Biotechnology Information. [Link]

-

Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. ResearchGate. [Link]

-

2-Amino-6-(trifluoromethyl)pyridine: A Cornerstone in Agrochemicals and Pharmaceuticals. SynTao. [Link]

-

Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. ResearchGate. [Link]

-

2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PMC, National Center for Biotechnology Information. [Link]

-

2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. [Link]

-

Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to 13. ResearchGate. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC, National Center for Biotechnology Information. [Link]

-

Ι₂-mediated amination/cyclization of ketones with 2-aminopyridines under high-speed ball milling: solvent- and metal-free synthesis of 2,3-substituted imidazo[1,2-a]pyridines and zolimidine. PubMed, National Center for Biotechnology Information. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. naturalspublishing.com [naturalspublishing.com]

- 7. Ι₂-mediated amination/cyclization of ketones with 2-aminopyridines under high-speed ball milling: solvent- and metal-free synthesis of 2,3-substituted imidazo[1,2-a]pyridines and zolimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-氨基-6-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: A Streamlined Two-Step Synthesis of 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine from 2-Amino-6-(trifluoromethyl)pyridine-3-methanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3] Its structural resemblance to purine allows it to function as an effective mimic, interacting with a wide range of biological targets, including various kinases.[1][2][3][4] This application note provides a detailed, two-step protocol for the synthesis of 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine, a key building block for creating libraries of potential drug candidates. The synthesis commences with the selective oxidation of the readily available starting material, 2-Amino-6-(trifluoromethyl)pyridine-3-methanol, to its corresponding aldehyde, followed by a cyclocondensation reaction to construct the final bicyclic system. This guide offers in-depth procedural details, mechanistic insights, and practical advice to ensure reproducibility and high yields.

Introduction and Strategic Overview

The pyrido[2,3-d]pyrimidine core is of significant interest due to its broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2][4] Many derivatives have been developed as potent inhibitors of enzymes crucial in cancer signaling pathways, such as tyrosine kinases (e.g., EGFR, Bcr-Abl) and cyclin-dependent kinases (CDKs).[1][3][5] The trifluoromethyl (-CF3) group is a valuable substituent in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug molecules.[6]

The synthetic strategy presented here is a classical and robust approach for constructing the pyrido[2,3-d]pyrimidine ring system. It relies on the formation of a 2-aminopyridine-3-carbaldehyde intermediate, which then undergoes cyclization with a suitable C1 source to form the pyrimidine ring.[5][7]

The two-step sequence involves:

-

Oxidation: Selective oxidation of the primary alcohol in 2-Amino-6-(trifluoromethyl)pyridine-3-methanol to the aldehyde, 2-Amino-6-(trifluoromethyl)nicotinaldehyde.

-

Cyclocondensation: Reaction of the intermediate aldehyde with formamide, which serves as both the C1 source and the reaction medium, to yield the target 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine.

This approach is advantageous due to the commercial availability of the starting material and the generally high-yielding nature of the individual steps.

Experimental Protocols

Materials and Equipment

-

Reagents: 2-Amino-6-(trifluoromethyl)pyridine-3-methanol, Activated Manganese (IV) oxide (MnO₂), Dichloromethane (DCM, anhydrous), Formamide, Celite® or suitable filtration aid.

-

Equipment: Round-bottom flasks, magnetic stirrer with heating plate, reflux condenser, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, rotary evaporator, column chromatography setup (silica gel), standard laboratory glassware.

Workflow Diagram

The overall synthetic workflow is depicted below.

Caption: Two-step synthesis workflow.

Step 1: Oxidation of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol

Mechanistic Rationale: The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis.[8][9] For substrates containing sensitive functional groups like an amino group, a mild and selective oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid or other side reactions. Activated Manganese (IV) oxide (MnO₂) is an excellent choice for this purpose. It is a heterogeneous reagent that selectively oxidizes allylic and benzylic alcohols. The reaction proceeds on the surface of the MnO₂ solid, and the products are easily separated by simple filtration.

Protocol:

-

To a stirred suspension of activated MnO₂ (5.0 equivalents) in anhydrous Dichloromethane (DCM, 20 mL per gram of starting material), add 2-Amino-6-(trifluoromethyl)pyridine-3-methanol (1.0 eq.).

-

Stir the resulting mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material is more polar and will have a lower Rf value than the product aldehyde. The reaction is typically complete within 4-12 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.

-

Wash the filter cake thoroughly with additional DCM (3 x 10 mL).

-

Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude 2-Amino-6-(trifluoromethyl)nicotinaldehyde is typically a yellow solid and can be used in the next step without further purification. For rigorous characterization, purification can be achieved by column chromatography on silica gel.

Step 2: Cyclocondensation to 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine

Mechanistic Rationale: This step involves the condensation of the 2-aminonicotinaldehyde intermediate with formamide. Formamide serves a dual role: it acts as the reagent that provides the N1-C2 unit of the pyrimidine ring and as a high-boiling solvent. The reaction proceeds via initial formation of a formyl-imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrido[2,3-d]pyrimidine system.[7]

Protocol:

-

Place the crude 2-Amino-6-(trifluoromethyl)nicotinaldehyde from Step 1 into a round-bottom flask equipped with a reflux condenser.

-

Add formamide (10-15 equivalents).

-

Heat the mixture to 160-170 °C with stirring.

-

Maintain this temperature and monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-8 hours).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water with stirring. A precipitate should form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol to remove residual formamide.

-

Dry the product under vacuum to yield 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Expected Results and Data

The following table summarizes the expected outcomes for this two-step synthesis. Yields and analytical data are representative and may vary based on reaction scale and purity of reagents.

| Compound | Step | Molecular Formula | Molecular Weight | Typical Yield | Appearance |

| 2-Amino-6-(trifluoromethyl)nicotinaldehyde | 1 | C₇H₅F₃N₂O | 190.12 g/mol | >90% (crude) | Yellow Solid |

| 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine | 2 | C₈H₄F₃N₃ | 199.14 g/mol | 45-65% | Off-white to pale yellow solid |

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Troubleshooting and Expert Insights

-

Incomplete Oxidation (Step 1): If the oxidation is sluggish, ensure the MnO₂ used is highly activated. Commercial "activated" MnO₂ can vary in activity. If necessary, activate it by heating at 110-120 °C under vacuum for several hours before use. Also, ensure vigorous stirring to maximize the surface contact between the heterogeneous reagent and the substrate.

-

Low Yield in Cyclization (Step 2): The temperature of the cyclocondensation is critical. Temperatures below 150 °C may result in a slow or incomplete reaction. Conversely, excessively high temperatures can lead to decomposition and darker-colored products. Ensure the reaction is protected from atmospheric moisture, as water can interfere with the condensation process.

-

Purification Challenges: If the final product is difficult to purify, column chromatography using a gradient elution (e.g., from hexanes to ethyl acetate) can be effective. The use of a co-solvent like methanol in small percentages may be required for more polar impurities.

Safety Precautions

-

Always perform reactions in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.

-

Formamide is a teratogen; avoid inhalation and skin contact. Handle only in a fume hood.

-

High-temperature reactions should be conducted behind a safety shield.

References

- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry.

- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC. National Center for Biotechnology Information.

- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. ResearchGate.

- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI.

- Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. National Technical University of Ukraine "Igor Sikorsky Kyiv Polytechnic Institute".

- An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing.

- Studies on synthesis of novel pyrido[2,3-d]pyrimidine derivatives, evaluation of their antimicrobial activity and molecular docking. PubMed.

- An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing.

- An efficient synthesis of pyrido[2,3-d]pyrimidine derivatives and related compounds under ultrasound irradiation without catalyst. PubMed.

- 2-Amino-6-(trifluoromethyl)pyridine: A Cornerstone in Agrochemicals and Pharmaceuticals. Syncom.

- CYCLIZATIONS OF 5,6-DIFUNCTIONALIZED PYRIDO[2,3-d]PYRIMIDINETRIONES. MDPI.

- Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: An example of cyclization-assisted cleavage. ScienceDirect.

- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC. National Center for Biotechnology Information.

- Synthesis of pyrido[2,3‐d]pyrimidine: a) formamide, 160 °C, microwave... ResearchGate.

- Method for producing 2-amino-4-(trifluoromethyl)pyridine. Google Patents.

- Oxidation of Primary Alcohols to Aldehydes. Thieme.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. National Center for Biotechnology Information.

- 2-Amino-6-(trifluoromethyl)pyridine. PubChem.

- Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Taylor & Francis Online.

- (2-Aminopyridin-3-yl)methanol. PubChem.

- Efficient and convenient oxidation of alcohols to aldehydes and ketones with molecular oxygen mediated by In(NO3)3 in ionic liquid [C12mim][FeBr4]. Comptes Rendus de l'Académie des Sciences.

- Recent advances for the synthesis of imidazo[1,2-a]pyridines. Royal Society of Chemistry.

- Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficient and convenient oxidation of alcohols to aldehydes and ketones with molecular oxygen mediated by In(NO3)3 in ionic liquid [C12mim][FeBr4] [comptes-rendus.academie-sciences.fr]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Navigating the Electron-Deficient Landscape: A Guide to Amino Group Protection in Trifluoromethyl Pyridines

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a trifluoromethyl (-CF3) group into pyridine scaffolds is a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and binding affinity to a molecule.[1][2][3] However, this powerful electron-withdrawing group also presents a significant challenge: the deactivation of the pyridine ring and its substituents. This is particularly problematic when subsequent chemical modifications require the temporary masking of a nucleophilic amino group. The diminished basicity and nucleophilicity of the amino group on a trifluoromethyl pyridine ring necessitate a careful and strategic approach to the selection and implementation of protecting groups.

This comprehensive guide provides an in-depth analysis of protecting group strategies for the amino group in trifluoromethyl pyridines. We will explore the nuances of common and specialized protecting groups, offer detailed experimental protocols, and present a logical framework for selecting the optimal strategy based on the specific substitution pattern and desired downstream reactions.

The Challenge: A Deactivated Nucleophile

The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the electron density on the pyridine ring, thereby decreasing the basicity and nucleophilicity of the amino group.[1] This deactivation can render standard protection protocols sluggish or altogether ineffective. The position of the -CF3 group relative to the amino group further modulates this electronic effect, with a more pronounced deactivation observed when the -CF3 group is in the ortho or para position.

Therefore, successful protection often requires more forcing reaction conditions, the use of catalysts, or the selection of more reactive protecting group reagents. However, these more stringent conditions must be carefully chosen to avoid unwanted side reactions on the sensitive trifluoromethyl pyridine core.

Key Protecting Group Strategies: A Comparative Analysis

The choice of a suitable protecting group is contingent on its stability to subsequent reaction conditions and the mildness of its cleavage. For trifluoromethyl pyridines, the most commonly employed protecting groups are carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

| Protecting Group | Structure | Key Advantages | Key Disadvantages |

| Boc | Boc-NH-R | Stable to a wide range of non-acidic conditions. Cleaved under mild acidic conditions. | Difficult to install on electron-deficient amines. Deprotection can be challenging in the presence of other acid-labile groups. |

| Cbz | Cbz-NH-R | Stable to acidic and basic conditions. Cleaved by catalytic hydrogenolysis. | Hydrogenolysis conditions may not be compatible with other functional groups (e.g., alkenes, alkynes, or other reducible groups). |

| Fmoc | Fmoc-NH-R | Stable to acidic conditions. Cleaved under mild basic conditions. | Base-lability may not be suitable for all reaction sequences. |

Table 1. Comparative analysis of common amino protecting groups for trifluoromethyl pyridines.

Experimental Protocols

The following protocols are representative examples for the protection of an amino group on a trifluoromethyl pyridine scaffold. It is crucial to note that optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry of reagents) may be necessary for specific substrates.

Protocol 1: tert-Butoxycarbonyl (Boc) Protection

Due to the reduced nucleophilicity of the amino group, standard Boc protection procedures often require modification. The use of a catalyst such as 4-(dimethylamino)pyridine (DMAP) or more forcing conditions may be necessary.

dot

Caption: Boc protection workflow.

Materials:

-

Aminotrifluoromethylpyridine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)2O) (1.1-1.5 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 equiv)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the aminotrifluoromethylpyridine in anhydrous THF or DCM.

-

Add TEA or DIPEA, followed by the catalytic amount of DMAP.

-

To the stirred solution, add di-tert-butyl dicarbonate portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO3 solution.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions.

Materials:

-

Boc-protected aminotrifluoromethylpyridine

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in dioxane)

-

Dichloromethane (DCM) or 1,4-dioxane

Procedure:

-

Dissolve the Boc-protected compound in DCM or 1,4-dioxane.

-

Add TFA (5-10 equivalents) or an excess of 4M HCl in dioxane at 0 °C.

-

Stir the reaction mixture at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting amine salt can be used directly or neutralized with a mild base to obtain the free amine.

Protocol 2: Benzyloxycarbonyl (Cbz) Protection

The Cbz group is a robust protecting group, and its installation on deactivated amines can often be achieved under standard Schotten-Baumann conditions.[4]

dot

Caption: Cbz protection workflow.

Materials:

-

Aminotrifluoromethylpyridine (1.0 equiv)

-

Benzyl chloroformate (Cbz-Cl) (1.1-1.2 equiv)

-

Sodium carbonate (Na2CO3) or Sodium bicarbonate (NaHCO3) (2.0-2.5 equiv)

-

Dioxane or THF

-

Water

-

Ethyl acetate

Procedure:

-

Dissolve the aminotrifluoromethylpyridine in a mixture of dioxane (or THF) and water.

-

Add Na2CO3 or NaHCO3 and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate to the vigorously stirred solution, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.

-

Upon completion, extract the reaction mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Deprotection of the Cbz Group

The most common method for Cbz deprotection is catalytic hydrogenolysis.[4]

Materials:

-

Cbz-protected aminotrifluoromethylpyridine

-

Palladium on carbon (Pd/C, 5-10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H2) balloon or hydrogenation apparatus

Procedure:

-

Dissolve the Cbz-protected compound in MeOH or EtOH.

-

Carefully add Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 2-3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 3: 9-Fluorenylmethoxycarbonyl (Fmoc) Protection

The Fmoc group is introduced under basic conditions and is particularly useful in orthogonal protection schemes where acid-labile groups are present.[5]

dot

Caption: Fmoc protection workflow.

Materials:

-

Aminotrifluoromethylpyridine (1.0 equiv)

-

9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 equiv)

-

Sodium bicarbonate (NaHCO3) (2.0 equiv)

-

Dioxane or Acetonitrile

-

Water

-

Diethyl ether

Procedure:

-

Dissolve the aminotrifluoromethylpyridine in a mixture of dioxane (or acetonitrile) and water.

-

Add NaHCO3 and stir until dissolved.

-

Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane to the reaction mixture.

-

Stir at room temperature for several hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Deprotection of the Fmoc Group

The Fmoc group is readily cleaved by treatment with a mild base, typically a secondary amine.

Materials:

-

Fmoc-protected aminotrifluoromethylpyridine

-

Piperidine or Diethylamine

-

N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

Dissolve the Fmoc-protected compound in DMF or DCM.

-

Add a solution of 20% piperidine in DMF (or a similar concentration of another secondary amine).

-

Stir the reaction at room temperature. Deprotection is usually rapid (minutes to a few hours).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude amine can be purified by column chromatography to remove the dibenzofulvene-piperidine adduct.

Orthogonal Protection Strategies

In the synthesis of complex molecules bearing multiple functional groups, an orthogonal protection strategy is paramount. This involves using protecting groups that can be removed under different, non-interfering conditions. For example, a molecule containing both a Boc-protected amine and a Cbz-protected alcohol can be selectively deprotected at either position.

dot

Caption: Orthogonal protection decision tree.

The selection of an orthogonal protecting group strategy for trifluoromethyl pyridines requires careful consideration of the planned synthetic route. The stability of the chosen protecting groups to all subsequent reaction conditions must be verified.

Conclusion

The protection of the amino group in trifluoromethyl pyridines is a critical step in the synthesis of many important pharmaceutical and agrochemical compounds. The electron-withdrawing nature of the trifluoromethyl group necessitates a departure from standard protection protocols. By understanding the electronic effects at play and by carefully selecting the appropriate protecting group and reaction conditions, researchers can successfully navigate this challenging synthetic landscape. The protocols and strategies outlined in this guide provide a solid foundation for the development of robust and efficient synthetic routes to these valuable molecules.

References

- Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Optimizing reaction temperature for 6-trifluoromethyl pyridine derivatives

Diagnostic Hub & Troubleshooting Guides

Welcome to the Application Support Knowledge Base. As researchers transition from generalized organic syntheses to targeted fluorination of aza-heterocycles, temperature control often dictates the fine line between high-yielding functionalization and catastrophic substrate decomposition. This guide addresses the critical thermodynamic barriers associated with the synthesis of 6-trifluoromethyl pyridine derivatives.

Section I: Radical C-H Functionalization (Minisci-Type Reactions)

FAQ 1: Why does my Langlois reagent-based Minisci reaction yield no product at room temperature, but decompose my pyridine derivative at 100°C?

Analysis: Radical trifluoromethylation using sodium trifluoromethanesulfinate (Langlois reagent) is highly dependent on precise activation energy barriers. At room temperature, the generation of the trifluoromethyl radical (

Causality: This

Solution: Optimize precisely at 90°C if utilizing standard aqueous DMSO solvent mixtures[1]. If your substrate is thermally fragile, switch to zinc trifluoromethanesulfinate (TFMS), which facilitates successful C-H functionalization at a milder 50°C[2]. Alternatively, employ micellar catalysis (e.g., 2 wt % TPGS-750-M) to enable room-temperature reactions by artificially increasing the local concentration of reagents inside nanomicelles[3].

Minisci-type radical trifluoromethylation workflow for pyridine derivatives.

Self-Validating Protocol A: Innate C-H Functionalization using TFMS

Objective: Regioselective trifluoromethylation of pyridine derivatives optimized at 50°C. System Validation Logic: This protocol leverages distinct biphasic separation to validate each step, ensuring the radical flux is accurately governed.

-

Preparation: In a round-bottom flask (unpurged, open to air), combine the target pyridine derivative (0.125 mmol) and zinc trifluoromethanesulfinate (TFMS, 2-3 equivalents)[2].

-

Solvation: Add a solvent mixture of

and water (2.5:1 ratio, ~3 mL total)[2]. Validation: The mixture must form a visible, distinct biphasic suspension. -

Thermal Staging (Critical): Cool the flask to 0°C utilizing an ice bath. Causality: TBHP reacts exothermically with sulfinates. Baseline cooling prevents an initial "runaway" radical burst that triggers homocoupling of the

radicals rather than heterocycle attack[2]. -

Initiation: Slowly add tert-butyl hydroperoxide (TBHP, 70% in water, 3-5 equivalents) dropwise over 5-10 minutes.

-

Activation & Optimization: Remove the ice bath and warm the reaction smoothly to 50°C using a controlled oil bath. Stir for 12-16 hours[2]. Validation: Monitor via GC/MS or TLC; disappearance of the starting material validates sufficient thermal activation.

-

Workup: Quench with saturated aqueous

to neutralize trace acids. Extract thoroughly with

Section II: Nucleophilic Addition (Ruppert-Prakash Reagent)

FAQ 2: My nucleophilic trifluoromethylation using TMSCF3 resulted in massive yield loss and difluorocarbene byproducts. How do I fix this?

Analysis: The reaction was likely initiated at room temperature.

Causality: The catalytic triggering of the Ruppert-Prakash reagent (